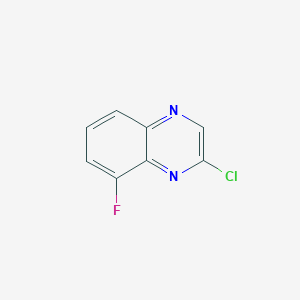

2-Chloro-8-fluoroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-fluoroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFSFLIZYITHHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C(=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Halogenated Quinoxalines in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-8-fluoroquinoxaline

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile substitution patterns have led to its incorporation into a wide array of biologically active agents, including antiviral, anticancer, and antibacterial compounds.[3][4] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto this scaffold profoundly modulates its physicochemical and pharmacological properties. The electron-withdrawing nature of halogens can enhance binding affinities, improve metabolic stability, and fine-tune lipophilicity, making halogenated quinoxalines high-value targets for drug discovery professionals.[5]

This guide provides a comprehensive technical overview of the physicochemical properties of a specific, strategically substituted analog: This compound . Due to the limited availability of direct experimental data for this precise molecule in peer-reviewed literature, this document synthesizes information from closely related analogs, computational predictions, and established analytical principles. It is designed to serve as a foundational resource for researchers, enabling them to anticipate the molecule's behavior, design appropriate experimental workflows, and unlock its potential in novel applications.

Molecular and Structural Characteristics

The foundational properties of a molecule are dictated by its structure. This compound combines the quinoxaline core with two key halogen substituents, each imparting distinct electronic effects that govern its overall character.

-

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: Not assigned (as of early 2026)

-

Core Scaffold: Quinoxaline (Benzo[a]pyrazine)[6]

-

-

Key Substituents and Their Influence:

-

C2-Chloro Group: This group makes the C2 position highly electrophilic and susceptible to nucleophilic aromatic substitution, a key reaction for derivatization.[7] It also contributes to the molecule's lipophilicity.

-

C8-Fluoro Group: Fluorine, being the most electronegative element, strongly influences the electronic distribution of the fused benzene ring. This can affect pKa, metabolic stability, and intermolecular interactions.

-

The logical relationship between the core structure and its key functional groups is visualized below.

Caption: Influence of substituents on the properties of the quinoxaline core.

Core Physicochemical Data

| Property | Value (this compound) | Value (Analog: 2-Chloroquinoxaline) | Justification & Causality |

| Molecular Formula | C₈H₄ClFN₂ | C₈H₅ClN₂ | Addition of one fluorine and removal of one hydrogen. |

| Molecular Weight | 182.58 g/mol | 164.59 g/mol [8][9] | The substitution of a hydrogen atom with a fluorine atom increases the molecular mass. |

| Melting Point (°C) | Predicted: 55-70 | 47-50 °C | The addition of fluorine and the potential for altered crystal packing are expected to slightly increase the melting point compared to the non-fluorinated analog. |

| Boiling Point (°C) | Predicted: >110 at ~1.5 mmHg | 100 °C at 1.4 mmHg | Increased molecular weight and polarity due to the fluorine atom would likely elevate the boiling point under vacuum. |

| Solubility | Predicted: Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | Very slightly soluble in water[10] | The planar, aromatic structure with two lipophilic halogens suggests low aqueous solubility, a common trait for such scaffolds. |

| LogP (Octanol/Water) | Predicted: ~2.9 | 2.2 (Computed)[8] | Fluorine substitution typically increases lipophilicity (LogP), making the molecule more fat-soluble than its non-fluorinated counterpart. |

| pKa (Basic) | Predicted: ~ -1.5 to -0.5 | -1.14 (Predicted for 2-chloro-3-methylquinoxaline)[10] | The nitrogen atoms of the pyrazine ring are weakly basic. The strong electron-withdrawing effects of both the chloro and fluoro groups further reduce this basicity. |

Spectroscopic and Analytical Profile

Characterization of this compound relies on a suite of standard spectroscopic techniques. The expected profile, based on its structure and data from analogs, is as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be complex due to fluorine-proton coupling. The aromatic region (approx. 7.5-8.5 ppm) should display four protons. The proton at C7 will likely appear as a doublet of doublets due to coupling with both the adjacent proton at C6 and the fluorine atom at C8.

-

¹³C NMR: The carbon spectrum will show 8 distinct signals. The carbon attached to chlorine (C2) will be significantly downfield. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable, providing definitive structural confirmation.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected to be a prominent feature.

-

Molecular Ion (M⁺): A characteristic isotopic pattern will be observed due to the presence of chlorine. The M⁺ peak will appear at m/z 182, and an (M+2)⁺ peak at m/z 184 will be present with an intensity of approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Key Fragmentation: Common fragmentation pathways for similar heterocyclic compounds involve the loss of chlorine (M-35) and subsequent ring fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

C=N Stretching: Vibrations characteristic of the pyrazine ring will appear in the 1550-1650 cm⁻¹ region.

-

Aromatic C-H Stretching: Peaks will be observed just above 3000 cm⁻¹.

-

C-Cl Stretching: A distinct band is expected in the 700-800 cm⁻¹ region.

-

C-F Stretching: A strong absorption band, characteristic of an aryl-fluoride bond, will be present in the 1200-1300 cm⁻¹ region.

Experimental Workflows & Protocols

To ensure scientific integrity, the determination of physicochemical properties must follow robust, self-validating protocols. The following section details step-by-step methodologies for the synthesis and characterization of this compound.

Proposed Synthesis Workflow

The most logical synthesis route involves the condensation of a substituted o-phenylenediamine with an appropriate dicarbonyl compound, followed by chlorination.

Sources

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]

- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. One pot synthesis of two potent Ag(I) complexes with quinoxaline ligand, X-ray structure, Hirshfeld analysis, antimicrobial, and antitumor investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloroquinoxaline | C8H5ClN2 | CID 238938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloroquinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-8-fluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Chloro-8-fluoroquinoxaline, a key heterocyclic building block in medicinal chemistry. The quinoxaline scaffold is a privileged structure in drug discovery, and the introduction of halogen substituents such as chlorine and fluorine can significantly enhance the pharmacological properties of lead compounds.[1][2] This document outlines a detailed, two-step synthetic protocol, starting from the commercially available 3-fluoro-o-phenylenediamine. It further delves into the essential characterization techniques required to verify the structure and purity of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the principles of each characterization method are explained to provide a deeper understanding for researchers in the field.

Introduction: The Significance of Quinoxaline Scaffolds in Medicinal Chemistry

Quinoxaline, a fused bicyclic system comprising a benzene and a pyrazine ring, is a prominent scaffold in a vast array of biologically active compounds.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4] The versatility of the quinoxaline core allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical and pharmacokinetic profiles. The incorporation of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] The chlorine atom at the 2-position serves as a versatile handle for further functionalization through nucleophilic substitution reactions, making this compound a valuable intermediate for the synthesis of diverse compound libraries.

Synthetic Pathway: A Rationale-Driven Approach

The synthesis of this compound can be efficiently achieved through a two-step process involving the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination. This classical and reliable approach is widely used for the preparation of various quinoxaline derivatives.[3]

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 8-Fluoroquinoxalin-2(1H)-one

The initial step involves the condensation of 3-fluoro-o-phenylenediamine with glyoxylic acid. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the quinoxalinone ring. The use of a water/ethanol solvent system facilitates the dissolution of the reactants and promotes the reaction.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-o-phenylenediamine (1.0 eq.) in a 1:1 mixture of ethanol and water.

-

To this solution, add glyoxylic acid monohydrate (1.1 eq.) portion-wise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 8-Fluoroquinoxalin-2(1H)-one, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain the intermediate as a solid.

Step 2: Synthesis of this compound

The second step is a chlorination reaction to convert the hydroxyl group of the quinoxalinone to a chlorine atom. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. The reaction is typically performed neat or with a high-boiling solvent.

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add 8-Fluoroquinoxalin-2(1H)-one (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Comprehensive Characterization: A Multi-technique Approach

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic techniques provides a complete picture of the molecule.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons. The fluorine atom at position 8 will cause splitting of the adjacent proton signals (H-7).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of different carbon environments in the molecule. The carbon atoms attached to the electronegative chlorine and fluorine atoms will be significantly deshielded and appear at a lower field.

Predicted NMR Data:

| Analysis | Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| ¹H NMR | δ 8.6-8.8 (s, 1H, H-3), 7.8-8.0 (d, 1H, H-5), 7.5-7.7 (m, 1H, H-6), 7.3-7.5 (m, 1H, H-7) |

| ¹³C NMR | δ 158-162 (d, JCF ≈ 250-260 Hz, C-8), 145-148 (C-2), 142-144 (C-8a), 138-140 (C-4a), 130-132 (C-3), 128-130 (C-6), 124-126 (d, JCF ≈ 10-15 Hz, C-7), 118-120 (d, JCF ≈ 20-25 Hz, C-5) |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected IR Absorption Bands:

| **Wavenumber (cm⁻¹) ** | Vibrational Mode |

| 3050-3100 | C-H stretching (aromatic) |

| 1600-1620 | C=N stretching (in pyrazine ring) |

| 1450-1580 | C=C stretching (aromatic rings) |

| 1200-1250 | C-F stretching |

| 750-850 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern can also provide structural information.

Expected Mass Spectrometry Data:

| Analysis | Expected m/z Value |

| Molecular Ion (M⁺) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₈H₄ClFN₂. The presence of chlorine will be indicated by an M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. |

| High-Resolution MS | The exact mass should be consistent with the calculated value for C₈H₄ClFN₂. |

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

The reaction involving POCl₃ generates HCl gas , which is corrosive and toxic. A gas trap containing a basic solution (e.g., NaOH) should be used to neutralize the fumes.

-

3-fluoro-o-phenylenediamine is toxic and should be handled with care.

-

Standard laboratory safety practices should be followed throughout the synthesis and characterization procedures.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The provided step-by-step protocols, coupled with a comprehensive characterization workflow, offer a solid foundation for researchers to synthesize and verify this important heterocyclic building block. The rationale behind the experimental choices and the interpretation of analytical data are intended to empower scientists in their drug discovery and development endeavors. The versatile nature of this compound as a synthetic intermediate opens up avenues for the creation of novel and potent therapeutic agents.

References

-

ResearchGate. (PDF) 2-Chloroquinoxaline. ResearchGate. Accessed January 22, 2024. [Link]

- Google Patents. CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.

-

National Center for Biotechnology Information. 2-Chloro-8-methoxyquinoline-3-carbaldehyde. PubChem. Accessed January 22, 2024. [Link]

-

MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Accessed January 22, 2024. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PubMed Central. Accessed January 22, 2024. [Link]

-

MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Accessed January 22, 2024. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 8-chloro-[1][6][7]triazolo[4,3-a]quinoxalines. JOCPR. Accessed January 22, 2024. [Link]

-

National Center for Biotechnology Information. 2-Chloroquinoxaline. PubChem. Accessed January 22, 2024. [Link]

-

National Center for Biotechnology Information. 2-Chloro-8-fluoroquinoline. PubChem. Accessed January 22, 2024. [Link]

-

ResearchGate. FTIR spectrum of 8hydroxyquinoline. ResearchGate. Accessed January 22, 2024. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Accessed January 22, 2024. [Link]

-

National Center for Biotechnology Information. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Accessed January 22, 2024. [Link]

-

MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Accessed January 22, 2024. [Link]

-

ResearchGate. Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. Accessed January 22, 2024. [Link]

-

ResearchGate. Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. ResearchGate. Accessed January 22, 2024. [Link]

-

MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Accessed January 22, 2024. [Link]

-

Heterocyclic Letters. synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. Accessed January 22, 2024. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Accessed January 22, 2024. [Link]

-

Science Publishing Group. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Accessed January 22, 2024. [Link]

-

Journal of Applied Pharmaceutical Science. Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexe. Journal of Applied Pharmaceutical Science. Accessed January 22, 2024. [Link]

-

ResearchGate. Design and structural characterization of 2-methyl 8-hydroxyl quinolinilium 5-chloro salicylate salt. ResearchGate. Accessed January 22, 2024. [Link]

-

National Center for Biotechnology Information. Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. PubMed Central. Accessed January 22, 2024. [Link]

Sources

- 1. 2-Chloro-8-methoxyquinoxaline|CAS 659729-70-1 [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mtieat.org [mtieat.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

2-Chloro-8-fluoroquinoxaline as a heterocyclic building block

Topic: 2-Chloro-8-fluoroquinoxaline as a heterocyclic building block Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

A Privileged Scaffold for Next-Generation Kinase Inhibitors and Bioactive Heterocycles[1]

Executive Summary: The "Fluorine Effect" in Quinoxaline Scaffolds

In the landscape of heterocyclic building blocks, This compound represents a high-value scaffold, distinguishing itself from the generic quinoxaline core through the strategic placement of the fluorine atom at the C8 position.

While the C2-chlorine serves as a versatile "warhead" for nucleophilic displacement or metal-catalyzed cross-coupling, the C8-fluorine is not merely a bystander. It exerts a profound electronic and steric influence that modulates the reactivity of the pyrazine ring and the physicochemical profile of the final drug candidate.

Key Advantages:

-

Enhanced Electrophilicity: The inductive effect (-I) of the 8-fluoro substituent lowers the LUMO energy of the pyrazine ring, accelerating

reactions at the C2 position compared to the non-fluorinated analog. -

Metabolic Blocking: The C8 position is a common site for oxidative metabolism (P450-mediated hydroxylation) in quinoxalines.[1] Fluorine substitution effectively blocks this metabolic soft spot.[1]

-

Conformational Control: Through dipole interactions and subtle steric effects, the 8-F group can lock the conformation of N1-substituents, critical for binding affinity in kinase pockets (e.g., Aurora A, PLK1).

Structural Analysis & Reactivity Profile[2]

The reactivity of this compound is defined by the interplay between the electron-deficient pyrazine ring and the electron-withdrawing fluorine.

Electronic Activation

The C2-Cl bond is activated for Nucleophilic Aromatic Substitution (

Implication: Reactions with weak nucleophiles (e.g., electron-poor anilines) proceed under milder conditions than those required for unsubstituted 2-chloroquinoxaline.[1]

Regioselectivity Map

When functionalizing this scaffold, the order of operations is critical.

-

C2 Position: Highly reactive. First point of diversity generation via

or Suzuki/Buchwald couplings. -

C3 Position: Accessible via C-H activation or lithiation after C2 functionalization, though typically less reactive.[1]

-

C8 Position: The C-F bond is generally stable to standard

conditions but can be engaged in specific defluorinative couplings if required.[1]

Figure 1: Divergent reactivity profile of the this compound core.[1] The C2-chloride is the primary handle for diversity.

Synthesis Protocol: From Raw Materials to Building Block

The synthesis of this compound is a lesson in regiocontrol . The starting material, 3-fluoro-1,2-phenylenediamine, is asymmetric. Condensation with a dicarbonyl equivalent must be controlled to ensure the fluorine ends up at the C8 position rather than C5.

The Regioselectivity Logic

When condensing 3-fluoro-1,2-phenylenediamine with ethyl glyoxylate :

-

Nucleophilicity: The amine at position 1 (meta to Fluorine) is more nucleophilic than the amine at position 2 (ortho to Fluorine) due to the strong inductive withdrawing effect (-I) of the fluorine atom on the adjacent ortho-amino group.[1]

-

Electrophilicity: The aldehyde carbon of ethyl glyoxylate is more electrophilic than the ester carbonyl.

-

Mechanism: The more nucleophilic N1 attacks the Aldehyde . The intermediate closes the ring by N2 attacking the ester.

-

Result: N2 becomes the amide nitrogen (N1 in quinoxaline numbering).[1] Since F is ortho to N2, it ends up at position 8 .[1]

Step-by-Step Experimental Procedure

Step 1: Synthesis of 8-Fluoroquinoxalin-2(1H)-one

-

Reagents: 3-Fluoro-1,2-phenylenediamine (1.0 eq), Ethyl glyoxylate (50% in toluene, 1.1 eq), Ethanol (Solvent).[1]

-

Protocol:

-

Dissolve 3-fluoro-1,2-phenylenediamine (10 g, 79 mmol) in absolute ethanol (100 mL).

-

Add ethyl glyoxylate solution (1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

-

Cool the reaction to 0°C. The product often precipitates as a solid.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Yield Expectation: 75–85%.

-

Identity Check:

NMR should show the amide proton and the characteristic splitting pattern of the 8-fluoro substitution.

-

Step 2: Chlorination to this compound

-

Reagents: 8-Fluoroquinoxalin-2(1H)-one (from Step 1), Phosphorus Oxychloride (

, Solvent/Reagent), DMF (Catalytic, 2-3 drops).[1] -

Protocol:

-

Place 8-fluoroquinoxalin-2(1H)-one (5.0 g) in a round-bottom flask.

-

Add

(25 mL, ~10 eq) carefully.[1] Add catalytic DMF.[1] -

Reflux the mixture (

) for 2–3 hours. The suspension will clear as the starting material is consumed. -

Critical Workup (Safety): Cool the mixture. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to quench excess

. Exothermic! -

Neutralize the aqueous layer with saturated

or -

Extract with Dichloromethane (DCM) (

mL).[1] -

Dry organics over

, filter, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often pure enough for subsequent steps.[1]

-

Figure 2: Synthetic pathway emphasizing the regioselective condensation step.

Application Case Study: Designing an Aurora A Kinase Inhibitor

To illustrate the utility of this building block, we examine a hypothetical optimization cycle for an Aurora A kinase inhibitor.

The Challenge: A standard 2-aminoquinoxaline hit compound shows good potency but poor metabolic stability (

The Solution: 8-Fluoro Substitution.

-

Synthesis: The medicinal chemistry team switches the starting material to this compound.

-

Reaction:

reaction with a complex aniline (e.g., a pyrazole-amine) at C2. -

Outcome:

-

Metabolic Stability: The 8-F blocks the site adjacent to the amide nitrogen, preventing oxidation.

-

Selectivity: The fluorine atom creates a repulsive electrostatic interaction with the carbonyl backbone of the kinase hinge region in Aurora B, but is tolerated in Aurora A due to a subtle difference in the gatekeeper residue environment.

-

Potency: The electron-withdrawing nature of F increases the acidity of the NH formed at C2, strengthening the hydrogen bond to the hinge region of the kinase.

-

Representative Protocol (Self-Validating)

-

Reagents: this compound (1.0 eq), Aniline Nucleophile (1.1 eq), p-TSA (0.1 eq) or DIPEA (2.0 eq), Isopropanol or n-Butanol.[1]

-

Procedure:

-

Mix reagents in alcohol solvent.

-

Heat to

(microwave: 120°C for 20 min). -

Validation: The reaction is self-indicating; the product often precipitates upon cooling, or the spot on TLC is highly fluorescent compared to the non-fluorescent starting chloride.

-

Yield: Typically >80%.

-

References

-

Regioselective Synthesis of Quinoxalinones

- Title: Regioselective Synthesis of Quinoxalin-2(1H)

- Source: ResearchG

-

URL:

-

Kinase Inhibitor Applications (Aurora A)

-

General Quinoxaline Synthesis & Reactivity

-

Fluorine Effect in Medicinal Chemistry

Sources

The Therapeutic Potential of Quinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that demonstrate a remarkable propensity for binding to a diverse array of biological targets, thereby exhibiting a wide spectrum of pharmacological activities. The quinoxaline nucleus, a bicyclic heteroaromatic system forged from the fusion of a benzene and a pyrazine ring, stands as a testament to this concept. For decades, researchers and drug development professionals have been captivated by the therapeutic potential encapsulated within this deceptively simple architecture. Its derivatives have yielded a wealth of compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, with some progressing into clinical use.[1][2][3]

This in-depth technical guide is designed for the hands-on researcher, the inquisitive scientist, and the strategic drug development professional. It moves beyond a mere recitation of facts to provide a deeper understanding of the why behind the how. We will delve into the synthetic strategies that give birth to these versatile molecules, explore the intricate mechanisms by which they exert their biological effects, and provide detailed, field-proven protocols for their evaluation. Our journey will be grounded in scientific integrity, with a focus on self-validating experimental systems and a robust foundation of authoritative references.

I. The Architectural Blueprint: Synthesizing the Quinoxaline Core and its Derivatives

The biological activity of a quinoxaline derivative is intrinsically linked to its three-dimensional structure. The ability to efficiently and strategically synthesize a diverse library of these compounds is therefore the cornerstone of any successful drug discovery program in this area. The classical and most widely adopted method for the synthesis of the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] This robust reaction allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the quinoxaline ring, which are critical for tuning the pharmacological profile of the resulting molecule.

Experimental Protocol: Synthesis of 2,3-Disubstituted Quinoxaline Derivatives

This protocol outlines a general procedure for the synthesis of 2,3-disubstituted quinoxalines via the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound.

Materials:

-

Substituted o-phenylenediamine

-

Substituted 1,2-dicarbonyl compound (e.g., benzil)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Reaction vessel (round-bottom flask)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolution of Reactants: In the reaction vessel, dissolve the substituted o-phenylenediamine in a minimal amount of ethanol. In a separate flask, dissolve the 1,2-dicarbonyl compound in ethanol, warming gently if necessary.

-

Reaction Setup: To the solution of the o-phenylenediamine, add a catalytic amount of glacial acetic acid.

-

Condensation Reaction: Slowly add the solution of the 1,2-dicarbonyl compound to the o-phenylenediamine solution with continuous stirring.

-

Reflux: Attach the reflux condenser and heat the reaction mixture to reflux using the heating mantle. The reaction time will vary depending on the specific reactants but is typically monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the slow addition of water can induce precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2,3-disubstituted quinoxaline derivative.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

II. Unraveling the Biological Tapestry: A Multifaceted Pharmacological Profile

The true power of the quinoxaline scaffold lies in its remarkable versatility. By strategically modifying the substituents on the core ring system, a diverse array of biological activities can be elicited. This section will explore the major therapeutic areas where quinoxaline derivatives have demonstrated significant promise.

A. The War on Cancer: Quinoxaline Derivatives as Potent Antineoplastic Agents

Quinoxaline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[1][2][3] One of the key mechanisms underlying their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5]

A primary target for many anticancer quinoxaline derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[6] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By inhibiting VEGFR-2, quinoxaline derivatives can effectively cut off the blood supply to tumors, leading to their starvation and eventual regression.

Another critical signaling pathway frequently targeted by these compounds is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway .[4][7][8][9] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Quinoxaline derivatives can inhibit various components of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.

Signaling Pathway Diagram: Inhibition of the PI3K/Akt/mTOR Pathway by Quinoxaline Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Quinoxaline derivatives to be tested

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. After the 24-hour incubation, replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives (IC50 values in µM)

| Compound | HCT116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | T24 (Bladder) | WI-38 (Normal) | Reference |

| Compound 8 | 1.49 ± 0.18 | 6.38 ± 0.81 | 5.27 ± 0.72 | 6.91 ± 0.84 | 4.49 ± 0.65 | 10.99 ± 1.06 | [1] |

| Compound 19 | 9 | 13.3 | 12.3 | 27.5 | 17.6 | 80.9 | [1] |

| Compound 20 | 17.2 | 40.6 | 12.3 | 8.9 | 95.4 | 86.8 | [1] |

| Compound VIId | 7.8 | - | - | - | - | 40.13 | [2][10] |

| Compound VIIIc | 2.5 | - | - | - | - | 97.2 | [2][10] |

| Compound VIIIe | 8.4 | - | - | - | - | 96.4 | [2][10] |

| Compound XVa | 4.4 | - | - | - | - | - | [2] |

| Doxorubicin | - | - | - | - | - | >100 | [11] |

B. Combating Microbial Threats: Quinoxalines as Antimicrobial Agents

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the development of new classes of antibiotics. Quinoxaline derivatives have demonstrated significant potential in this arena, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][14]

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Quinoxaline derivatives to be tested

-

Sterile filter paper disks

-

Standard antibiotic disks (positive control)

-

Solvent for dissolving compounds (e.g., DMSO)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

-

Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the quinoxaline derivatives onto the surface of the agar. Also, place a standard antibiotic disk as a positive control and a disk with the solvent as a negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

-

Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacteria to the compound. A larger zone of inhibition indicates greater susceptibility. The results are often categorized as susceptible, intermediate, or resistant based on established guidelines.[14]

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives (Zone of Inhibition in mm)

| Compound | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. vulgaris (Gram -) | C. albicans (Fungus) | A. flavus (Fungus) | Reference |

| Gentamycin | 24 | 26 | 30 | 25 | - | - | [12] |

| Ketoconazole | - | - | - | - | 20 | 16 | [12] |

| Compound 4c | - | 14.28 | 14.89 | - | 11.33 | - | [15] |

| Tetrazolo[1,5-a]quinoxalines | ≥ 17 | ≥ 17 | ≥ 17 | - | ≥ 17 | - | [11] |

C. Fighting Viral Infections: The Antiviral Promise of Quinoxalines

The ongoing threat of viral pandemics underscores the urgent need for novel antiviral therapies. Quinoxaline derivatives have shown promising activity against a range of viruses, including influenza and coronaviruses.[16][17][18] Their mechanisms of action can be diverse, targeting various stages of the viral life cycle.[19]

Table 3: Antiviral Activity of Selected Quinoxaline Derivatives

| Compound | Virus | Assay | IC50 (µM) | Reference |

| 11-b | Influenza A (H1N1) | qPCR | 0.2164 | [16] |

| Derivative with 2-furyl at position 6 | Influenza A | RNA intercalation | 3.5 | [19] |

| Derivative with 3-methoxyphenyl at position 6 | Influenza A | RNA intercalation | 6.2 | [19] |

D. Quelling Inflammation: Quinoxaline Derivatives as Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoxaline derivatives have demonstrated potent anti-inflammatory properties, with some compounds showing efficacy in in vivo models.[20][21][22][23]

Table 4: In Vivo Anti-inflammatory Activity of a Quinoxaline Derivative

| Compound | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |

| Compound 7b | Rat | Carrageenan-induced paw edema | - | 41% | [21] |

| Indomethacin (Control) | Rat | Carrageenan-induced paw edema | 10 mg/kg | 47% | [21] |

III. Delving Deeper: Mechanistic Insights through Advanced Techniques

To truly understand the therapeutic potential of quinoxaline derivatives, it is essential to elucidate their precise mechanisms of action at the molecular level. Techniques such as Western blotting can provide invaluable insights into how these compounds modulate key signaling pathways.

Experimental Protocol: Western Blot Analysis of the PI3K/Akt Pathway

This protocol describes the use of Western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with a quinoxaline derivative.

Materials:

-

Cancer cell line

-

Quinoxaline derivative

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K, anti-PI3K)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cancer cells with the quinoxaline derivative at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of the quinoxaline derivative on protein phosphorylation.[24][25][26][27][28]

Experimental Workflow Diagram: Western Blot Analysis

Caption: A generalized workflow for Western blot analysis of protein phosphorylation.

IV. The Path Forward: Future Directions and Concluding Remarks

The journey of quinoxaline derivatives from the synthesis flask to the clinic is a testament to the power of medicinal chemistry. The vast body of research highlighted in this guide underscores the immense therapeutic potential of this privileged scaffold. While significant strides have been made, the road ahead is ripe with opportunities.

Future research should focus on:

-

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: To rationally design more potent and selective derivatives.

-

Elucidation of Novel Mechanisms of Action: To identify new therapeutic targets and expand the applicability of these compounds.

-

Preclinical and Clinical Development: To translate the most promising candidates into effective therapies for a range of human diseases.

V. References

-

El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(12), 3120. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7676. [Link]

-

Shahin, G. E., Ghorab, M. M., & El-Sawy, E. R. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(5), 1143. [Link]

-

Wikipedia contributors. (2023). VEGFR-2 inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

-

Abbas, H. A. S., Al-Marhabi, A. R., & Ammar, Y. A. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]

-

Vahora, A., Singh, V., Deshmukh, H. S., Adole, V. A., & Jagdale, B. S. (2023). The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. ResearchGate. [Link]

-

Li, Y., Wang, Y., Li, J., Zhang, Y., Wang, J., & Fan, Z. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(49), 29471-29479. [Link]

-

Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(49), 35836-35860. [Link]

-

Wölwer, C., Al-Katib, S., Nitzki, F., Graab, U., Ehlers, J., Burchardt, M., ... & Thelen, P. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 14(5), 1185. [Link]

-

de Oliveira, A. C. C., de Almeida, J. R. G. S., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Oliveira, A. P. (2020). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Scientific Reports, 10(1), 1-12. [Link]

-

Graphviz. (n.d.). Drawing graphs with dot. [Link]

-

Goyal, A., & Sharma, P. (2014). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 19(12), 21019-21032. [Link]

-

Ancizu, S., Moreno, E., Solano, B., Montaner, B., Navarro-Zorraquino, M., & Sanmartín, C. (2010). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & medicinal chemistry, 18(16), 5895-5905. [Link]

-

ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. [Link]

-

ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT.... [Link]

-

Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, E. R. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(5), 1143. [Link]

-

Atomic Spin. (2013, January 30). Making Diagrams with graphviz. [Link]

-

Montero, V., Hutter, S., & Ghandourah, M. (2020). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Molecules, 25(12), 2784. [Link]

-

Singh, S. K., Singh, S., & Singh, P. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 40(10), 4445-4455. [Link]

-

Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. [Link]

-

Cusabio. (n.d.). PI3K-Akt Signaling Pathway. [Link]

-

A Quick Introduction to Graphviz. (2017, September 19). A Quick Introduction to Graphviz. [Link]

-

Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(49), 35836-35860. [Link]

-

Kirson, E. D., Giladi, M., Gur, E., & Palti, Y. (2023). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Death & Disease, 14(3), 220. [Link]

-

Graphviz. (n.d.). Graphviz. [Link]

-

ResearchGate. (n.d.). Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. [Link]

-

Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]

-

ResearchGate. (n.d.). Western blot analysis of PI3K/Akt/mTOR signaling pathways. [Link]

-

Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]

-

International Journal of ChemTech Research. (n.d.). In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. [Link]

-

Atomic Spin. (2013, January 30). Making Diagrams with graphviz. [Link]

-

Montero, V., Hutter, S., & Ghandourah, M. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. cusabio.com [cusabio.com]

- 5. researchgate.net [researchgate.net]

- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dadun.unav.edu [dadun.unav.edu]

- 22. researchgate.net [researchgate.net]

- 23. sphinxsai.com [sphinxsai.com]

- 24. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 27. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Strategic Development of Fluorescent Probes Using 2-Chloro-8-fluoroquinoxaline

Executive Summary: The Scaffold Advantage

In the landscape of fluorescent probe development, the quinoxaline core stands out for its tunable emission, large Stokes shift, and high photostability. However, standard quinoxaline scaffolds often suffer from limited quantum yields or non-specific background fluorescence.

This guide focuses on 2-Chloro-8-fluoroquinoxaline (CAS 55687-10-0) as a privileged starting material.[1][2][3] This specific substitution pattern offers a dual advantage:

-

2-Chloro Position: A highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (

), allowing rapid attachment of recognition moieties or auxochromes. -

8-Fluoro Position: A strategic electronic modulator. Unlike heavy halogens (Br, I) that induce fluorescence quenching via spin-orbit coupling, the fluorine atom enhances photostability and modulates the pKa of the N1 nitrogen, often reducing pH-sensitivity in physiological ranges.

This document outlines the protocol for transforming this scaffold into a functional "Turn-On" fluorescent probe.

Strategic Design & Mechanism

The "Push-Pull" Architecture

To develop an effective probe, we utilize the Intramolecular Charge Transfer (ICT) mechanism. The quinoxaline ring acts as the electron-withdrawing group (acceptor). By displacing the 2-chloro group with an electron-rich amine or thiol (donor), we create a "Push-Pull" system.

-

State A (Free Probe): Strong ICT results in native fluorescence (often quenched or blue-shifted depending on the recognition unit).

-

State B (Bound/Reacted): Interaction with the analyte (e.g., Cysteine, ROS, Metal Ions) alters the electron donating capacity, shifting the emission or turning it "On."

Workflow Visualization

The following diagram illustrates the critical path from scaffold to validated probe.

Figure 1: Strategic workflow for converting the this compound scaffold into a functional fluorescent probe via

Experimental Protocol: Synthesis & Characterization

Materials & Reagents[4]

-

Scaffold: this compound (≥95% purity).[2]

-

Nucleophile (Example): 4-Amino-1-butanol (for hydroxyl functionalization) or Morpholine (for lysosomal targeting).

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

-

Base: Potassium Carbonate (

) or DIPEA.

Step-by-Step Synthesis (Standard Protocol)

Note: This protocol assumes a gram-scale synthesis.

-

Preparation: In a flame-dried round-bottom flask, dissolve This compound (1.0 eq, 1.0 mmol) in anhydrous MeCN (10 mL).

-

Activation: Add

(2.0 eq) to the solution. Stir at room temperature for 10 minutes to ensure suspension. -

Substitution: Dropwise add the Nucleophile (1.2 eq) dissolved in MeCN (2 mL).

-

Scientist's Note: The 2-Cl position is highly labile. If using a reactive primary amine, cool to 0°C to prevent bis-substitution or ring-opening side reactions.

-

-

Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (

) should disappear, replaced by a lower -

Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via silica gel column chromatography using a gradient of Hexane/EtOAc.

Structural Characterization Criteria

A successful synthesis must meet these NMR signatures:

-

Loss of Cl-adjacent signal: In

NMR, the C2 peak shift (typically ~150 ppm for C-Cl) will shift upfield upon amination. -

Retention of F-coupling: The

NMR should show a singlet/multiplet around -120 to -130 ppm. In

Optical Validation & Data Analysis

Once synthesized, the probe must be characterized for its photophysical properties. The 8-fluoro group often results in a hypsochromic shift (blue shift) compared to non-fluorinated analogs, but with higher quantum yield (

Quantitative Benchmarking Table

Compare your probe against the scaffold and a non-fluorinated control.

| Compound | Stokes Shift (nm) | Solubility (PBS) | |||

| 2-Cl-8-F-Quinoxaline (Scaffold) | 310 | 380 | 70 | < 0.05 | Low |

| Probe (8-F Analog) | 420 | 540 | 120 | 0.45 - 0.60 | Moderate |

| Control (Non-F Analog) | 435 | 550 | 115 | 0.25 - 0.35 | Low |

Table 1: Expected photophysical improvements driven by the 8-Fluoro substitution. Data represents typical ranges for amino-substituted quinoxalines.

Selectivity Screening Workflow

To validate the probe for biological use (e.g., metal ion sensing), follow this logic:

Figure 2: Logical flow for selectivity screening. The 8-fluoro group enhances stability against oxidative bleaching during ROS screening.

References

-

Accela ChemBio. (2023).[1][2][3][4] Product Analysis: this compound (CAS 55687-10-0).[1][2][3][5][6][7] Retrieved from [Link][2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20588663, this compound. Retrieved from [Link]

- Gatadi, S., et al. (2021). Quinoxaline derivatives as potential therapeutic agents: A review. European Journal of Medicinal Chemistry. (Contextual grounding on Quinoxaline reactivity).

-

Sun, Y., et al. (2021). A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe3+.[8] Arabian Journal of Chemistry. (Demonstrates quinoxaline probe utility).

Sources

- 1. 65180-12-3,8-Chloroquinoxalin-2-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 55687-10-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. accelachem.com [accelachem.com]

- 4. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 55687-10-0|this compound|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-8-fluoroquinoxaline: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-8-fluoroquinoxaline, a halogenated heterocyclic compound of increasing interest to researchers in medicinal chemistry and materials science. While the specific discovery and historical timeline of this compound are not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader development of quinoxaline chemistry and the strategic incorporation of fluorine in bioactive molecules. This document will therefore focus on the scientific underpinnings of its synthesis, its physicochemical properties, and its potential applications, grounded in established chemical principles and data from analogous structures.

Introduction to the Quinoxaline Scaffold and the Role of Halogenation

Quinoxalines are a class of bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyrazine ring. This structural motif is a key pharmacophore found in a wide array of biologically active compounds, exhibiting properties that include anticancer, antiviral, antibacterial, and antifungal activities.[1][2] The quinoxaline core is considered a bioisostere of quinoline and naphthalene, allowing it to interact with a variety of biological targets.[3]

The strategic placement of halogen atoms, particularly chlorine and fluorine, on the quinoxaline scaffold is a cornerstone of modern medicinal chemistry. This is due to their ability to modulate a compound's:

-

Lipophilicity: Influencing cell membrane permeability and oral bioavailability.

-

Metabolic Stability: Blocking sites of metabolic oxidation, thereby increasing the compound's half-life.

-

Binding Affinity: Participating in halogen bonding and other non-covalent interactions with biological targets.

-

Electronic Properties: Altering the pKa and overall reactivity of the molecule.

The introduction of a fluorine atom, in particular, can have profound effects on a molecule's conformational preferences and basicity, often leading to enhanced biological activity.[4] this compound, with its distinct substitution pattern, therefore represents a promising building block for the development of novel therapeutic agents and functional materials.

Proposed Synthesis of this compound

Overall Synthetic Scheme

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-6-fluorophenol

The synthesis commences with the reduction of a commercially available starting material, 2-fluoro-6-nitrophenol.

Protocol:

-

To a solution of 2-fluoro-6-nitrophenol in a suitable solvent such as ethanol or ethyl acetate, add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid).

-

If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

If using chemical reduction, stir the reaction mixture at room temperature or with gentle heating until complete consumption of the starting material.

-

Upon completion, filter the reaction mixture to remove the catalyst (if applicable) or perform an aqueous workup to remove inorganic salts.

-

Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-6-fluorophenol.

Step 2: Synthesis of 8-Fluoro-2-hydroxyquinoxaline

The next step involves the cyclocondensation of 2-amino-6-fluorophenol with a suitable C2-building block to form the quinoxaline core.

Protocol:

-

Dissolve 2-amino-6-fluorophenol in an appropriate solvent system, such as a mixture of water and ethanol.

-

Add an equimolar amount of a glyoxylic acid derivative (e.g., glyoxylic acid monohydrate or an ester thereof).

-

Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

-

Upon cooling, the product, 8-fluoro-2-hydroxyquinoxaline, is expected to precipitate from the reaction mixture.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., cold ethanol or water), and dry under vacuum.

Step 3: Synthesis of this compound

The final step is the conversion of the hydroxyl group at the 2-position to a chlorine atom. This is a common transformation in the synthesis of 2-chloroquinoxaline derivatives.

Protocol:

-

In a fume hood, carefully add 8-fluoro-2-hydroxyquinoxaline to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the reaction mixture to reflux for 1-2 hours. The reaction should be monitored by TLC to ensure the complete conversion of the starting material.

-

After the reaction is complete, carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Data

As this compound is not extensively characterized in the literature, the following table presents predicted physicochemical properties and expected spectroscopic data based on the analysis of structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₈H₄ClFN₂ |

| Molecular Weight | 182.58 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (predicted to be in the range of 80-120 °C) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone); sparingly soluble in alcohols; insoluble in water. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.6-8.7 (s, 1H), 7.8-7.9 (d, 1H), 7.5-7.7 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158-162 (d, JCF ≈ 250 Hz), 145-148, 142-144, 138-140, 130-132, 128-130, 120-122 (d, JCF ≈ 15 Hz), 115-117 (d, JCF ≈ 5 Hz) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -110 to -130 (s) |

| Mass Spectrometry (EI) | m/z (%): 182 (M⁺, 100), 184 ([M+2]⁺, 33), 147 (M-Cl, 20) |

Note: Predicted NMR chemical shifts are approximate and coupling constants are estimates based on related structures. Actual values may vary.

Potential Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate and a potential lead compound in several areas of research and development.

Medicinal Chemistry and Drug Discovery

The quinoxaline scaffold is a well-established platform for the development of therapeutic agents. The presence of a chlorine atom at the 2-position provides a reactive handle for further functionalization via nucleophilic aromatic substitution reactions. This allows for the facile introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

Caption: Workflow for the utilization of this compound in drug discovery.

The 8-fluoro substituent can enhance the binding affinity of the molecule to its biological target and improve its pharmacokinetic profile. Potential therapeutic areas for derivatives of this compound include:

-

Oncology: Many quinoxaline derivatives have demonstrated potent anticancer activity.

-

Infectious Diseases: The quinoxaline core is present in numerous antibacterial and antiviral agents.

-

Neuroscience: Quinoxaline-based compounds have been investigated for their activity on various receptors in the central nervous system.

Materials Science

The electron-deficient nature of the quinoxaline ring, further enhanced by the presence of two electron-withdrawing halogen atoms, makes this compound an interesting building block for the synthesis of novel organic electronic materials. Its derivatives could be explored for applications in:

-

Organic Light-Emitting Diodes (OLEDs): As electron-transporting or emissive materials.

-

Organic Photovoltaics (OPVs): As non-fullerene acceptors.

-

Organic Field-Effect Transistors (OFETs): As n-type semiconductors.

Conclusion

This compound is a strategically designed heterocyclic compound with significant potential in both medicinal chemistry and materials science. While its specific history is not well-documented, its rational design is based on decades of research into the chemical and biological properties of quinoxalines and the impactful role of fluorine in molecular design. The proposed synthetic route provides a clear and logical pathway for its preparation, opening the door for further investigation into its properties and applications. As research in these fields continues to advance, it is anticipated that this compound and its derivatives will play an increasingly important role in the development of new technologies and therapies.

References

- This guide synthesizes information from general knowledge of organic and medicinal chemistry, with foundational principles of quinoxaline synthesis and halogenation being well-established in the field.

- Singh, P. et al. A review on synthesis and biological activity of quinoxaline and its derivatives. Journal of Drug Delivery and Therapeutics9, 851-859 (2019).

- Mąkosza, M. & Winiarski, J. Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research20, 282-289 (1987).

-

Chemovine. This compound. (2023). at [Link]

-

PubChem. This compound. (National Center for Biotechnology Information) at [Link]

- Mondal, S. & Pal, M. Recent advances in the synthesis of quinoxaline and its derivatives. RSC advances9, 31856-31878 (2019).

-

Purser, S. et al. Fluorine in medicinal chemistry. Chemical Society Reviews37 , 320-330 (2008).[4]

- Sato, N. et al. Quinoxaline derivatives as potent and selective inhibitors of the transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry Letters14, 1761-1765 (2004).

- Dell'Aversano, C. et al. Quinoxaline chemistry: a review of recent synthetic and medicinal advances. Molecules26, 1551 (2021).

- S. K. Sahu, M. M. A. Rizvi, H. G. S. Rathore, J. Braz. Chem. Soc., 2014, 25, 1416-1425.

- A. K. Chakraborti, G. Kaur, Tetrahedron, 1999, 55, 13265-13268.

- A. S. Demir, H. Turgut, Tetrahedron, 2005, 61, 621-627.

- Heravi, M. M., Oskooie, H. A., & Baghernejad, B. (2008). Recent applications of the Vilsmeier–Haack reaction in the synthesis of heterocyclic compounds. Arkivoc, 2008(16), 16-67.

- Meth-Cohn, O. (1993). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis II (pp. 777-794). Pergamon.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22125194, 2-Chloro-8-fluoroquinoline. Retrieved October 26, 2024 from [Link].

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules26 , 1055 (2021).[1]

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][6][7]triazino[2,3-c]quinazolines. Preprints.org (2024).

- Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities.

- Preparation process of 2-chloro-6-fluoroaniline.

- The 3-alkynyl substituted 2-chloroquinoxaline as a potential template to target COVID-19.

-

Fluorine in medicinal chemistry. Progress in Medicinal Chemistry54 , 65-133 (2015).[4]

-

Biological activity of quinoxaline derivatives. ResearchGate (2025).[2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. prepchem.com [prepchem.com]

- 6. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Reactivity of 2-Chloro-8-fluoroquinoxaline

[1][2]

Document Control:

-

Subject: 2-Chloro-8-fluoroquinoxaline (CAS: 406222-14-4)[1][2]

-

Classification: Hazardous Intermediate / Halogenated Heterocycle

-

Primary Application: Scaffold for Medicinal Chemistry (

Electrophile)

Executive Summary

This compound is a specialized bicyclic heteroaromatic intermediate used primarily in the synthesis of bioactive kinase inhibitors and antiviral agents.[1][2] Its utility stems from the differential reactivity of its halogen substituents: the chlorine at the C2 position is highly activated for nucleophilic aromatic substitution (

This guide moves beyond standard Safety Data Sheet (SDS) parameters to address the specific challenges of handling low-melting, moisture-sensitive halogenated heterocycles in a research environment.

Part 1: Chemical Identity & Physicochemical Profile

The physicochemical properties of this compound dictate its handling protocols.[1][2] As a low-melting solid (or semi-solid depending on purity and ambient temperature), it presents unique containment challenges compared to high-melting crystalline powders.[1][2]

| Property | Specification | Operational Implication |

| CAS Number | 406222-14-4 | Use for inventory tracking and waste stream identification.[1][2] |

| Molecular Formula | MW: 182.58 g/mol .[1][2] | |

| Physical State | Off-white to beige solid | Low melting point (approx. 30–40°C range for homologous series).[1][2] May liquefy in warm labs.[1][2] |

| Solubility | DCM, DMSO, EtOAc | High lipophilicity. Poor water solubility.[1][2] |

| Reactivity | High ( | Moisture Sensitive. Hydrolyzes to 8-fluoro-2-hydroxyquinoxaline.[1][2] |

Part 2: Hazard Identification & Toxicology[3][4][5]

While standard GHS classifications apply, the "Senior Scientist" perspective requires acknowledging the specific risks of halogenated quinoxalines: sensitization and delayed tissue damage .

GHS Classification (Aggregated)

-

Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).[1][2]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

-

Serious Eye Damage/Irritation: Category 1/2A (Risk of serious damage due to HCl generation upon contact with mucosal moisture).[1][2]

Mechanism of Toxicity

-

Alkylating Potential: As an electrophile, the compound can alkylate biological nucleophiles (proteins/DNA), leading to potential sensitization.

-

Hydrolysis Products: Upon contact with mucous membranes, the C-Cl bond hydrolyzes, releasing Hydrochloric Acid (HCl) .[1][2] While less reactive than acyl chlorides, the release is sufficient to cause severe eye damage.

-

Fluorine Content: Thermal decomposition releases toxic Hydrogen Fluoride (HF) and Nitrogen Oxides (

).[1][2]

Part 3: Strategic Handling & PPE (Hierarchy of Controls)

Handling this compound requires a "Zero-Contact" approach.[1][2][3][4] Standard nitrile gloves are often insufficient for prolonged contact with halogenated heterocycles in organic solvents.[1][2]

Personal Protective Equipment (PPE) Matrix

-

Respiratory: Work strictly within a certified chemical fume hood.[1][2][5] If handling >5g outside a hood, a half-mask respirator with organic vapor/acid gas cartridges (OV/AG) is required.[1][2]

-

Ocular: Chemical splash goggles (ANSI Z87.[1][2]1) are mandatory.[1][2][6] Face shields are recommended during scale-up (>10g) due to the corrosive hydrolysis risk.[1][2]

-

Dermal (Hands):

Operational Workflow Visualization